Benzene, 4-ethynyl-1-methyl-2-nitro-
Description
Benzene, 4-ethynyl-1-methyl-2-nitro- is a poly-substituted aromatic compound featuring a nitro (-NO₂) group at position 2, a methyl (-CH₃) group at position 1, and an ethynyl (-C≡CH) group at position 4. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol (calculated). The nitro group is a strong electron-withdrawing substituent, while the methyl group is electron-donating, creating unique electronic effects on the benzene ring. The ethynyl group introduces sp-hybridization, influencing reactivity in cross-coupling reactions or polymer applications.
Properties
IUPAC Name |
4-ethynyl-1-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWWKDOYDIWAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460797 | |
| Record name | Benzene, 4-ethynyl-1-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676260-08-5 | |
| Record name | Benzene, 4-ethynyl-1-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-ethynyl-1-methyl-2-nitro- typically involves multi-step organic reactions. The reaction conditions often require the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, 4-ethynyl-1-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ethynyl group can participate in hydrogenation reactions to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are commonly used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine or alkane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
Benzene, 4-ethynyl-1-methyl-2-nitro- has several notable applications:
Organic Synthesis
- Building Block : It serves as a crucial building block in organic synthesis for creating more complex molecules. Its distinct functional groups enable the formation of various derivatives through substitution and addition reactions.
Biological Studies
- Interaction with Biomolecules : The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids. Research indicates it may affect cellular processes such as signal transduction and gene expression.
Medicinal Chemistry
- Drug Development : Investigated as a pharmacophore in drug design due to its ability to modulate biological activity through its nitro and ethynyl groups. Its derivatives are explored for therapeutic effects against various diseases.
Material Science
- Specialty Chemicals Production : Used in the production of specialty chemicals that possess unique properties suitable for industrial applications such as coatings and polymers.
Case Study 1: Drug Development
A study focused on the nitro group of Benzene, 4-ethynyl-1-methyl-2-nitro-, demonstrating its potential to be reduced to an amine derivative, which can enhance bioactivity in drug formulations. This transformation is crucial for developing compounds with improved pharmacokinetic profiles.
Case Study 2: Biological Interaction
Research investigating the interaction of Benzene, 4-ethynyl-1-methyl-2-nitro- with cellular receptors showed that it can modulate receptor activity, leading to changes in downstream signaling pathways. This finding supports its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Benzene, 4-ethynyl-1-methyl-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Boiling Points: The 4-fluoro-1-methyl-2-nitrobenzene (boiling point ~411.5–411.7 K ) has a higher boiling point than non-polar analogs (e.g., 2-ethenyl-1,4-dimethylbenzene at ~342–345 K ), likely due to dipole interactions from the nitro and fluoro groups. The ethynyl group in 1-ethynyl-4-nitrobenzene (C₈H₅NO₂) may reduce boiling points compared to methyl or fluoro derivatives due to weaker intermolecular forces, though direct data is unavailable.
Electronic and Reactivity Profiles: Nitro groups strongly deactivate the benzene ring, directing electrophilic substitution to meta/para positions. In contrast, methyl groups activate the ring ortho/para . Ethynyl groups enable participation in Sonogashira coupling reactions, a trait absent in fluoro or methyl analogs .
Notes
Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are inferred from analogs due to lack of direct experimental data.
Source Diversity : References include NIST databases, peer-reviewed chemical catalogs, and toxicological studies to ensure comprehensive coverage .
Contradictions : Boiling points for analogous compounds (e.g., 4-fluoro-1-methyl-2-nitrobenzene) vary slightly between sources, highlighting the need for experimental validation .
Biological Activity
Benzene, 4-ethynyl-1-methyl-2-nitro-, also known as 1-Ethynyl-4-methyl-2-nitrobenzene, is a nitro-substituted aromatic compound that has garnered interest in various fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C10H9N2O2
- Molecular Weight : 175.19 g/mol
- CAS Number : 875768-16-4
The presence of the nitro group (-NO2) and ethynyl group (-C≡CH) significantly influences the compound's reactivity and biological properties.
The biological activity of benzene, 4-ethynyl-1-methyl-2-nitro-, primarily stems from its ability to undergo various metabolic transformations. The nitro group can be reduced to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins, leading to potential therapeutic effects or toxicity.
- Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, which may enhance its biological activity.
- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, affecting its interaction with cellular targets.
Biological Activities
Research indicates that nitro-substituted compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can disrupt bacterial DNA through the formation of reactive intermediates during metabolism .
- Anticancer Potential : Studies have shown that certain nitro compounds possess antitumor activity by inducing apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Genotoxicity | Potential to cause DNA damage |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various nitro compounds, including benzene, 4-ethynyl-1-methyl-2-nitro-. Results demonstrated significant inhibition against Staphylococcus aureus with an inhibition zone diameter of up to 40 mm .
- Genotoxicity Assessment : Research conducted on the genotoxic effects of similar nitro compounds revealed that exposure led to DNA strand breaks in mammalian cells. This suggests that benzene, 4-ethynyl-1-methyl-2-nitro-, may exhibit similar effects due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
